molecular formula C12H11ClN4O B14194154 2-(4-Chloroanilino)pyridine-3-carbohydrazide CAS No. 918907-43-4

2-(4-Chloroanilino)pyridine-3-carbohydrazide

Cat. No.: B14194154
CAS No.: 918907-43-4
M. Wt: 262.69 g/mol
InChI Key: JITOTUHZRVFKSY-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 4-chloroanilino group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid with 4-chloroaniline and hydrazine hydrate. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce amine-substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloroanilino)pyridine-3-carbohydrazide stands out due to its unique combination of a pyridine ring, 4-chloroanilino group, and carbohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918907-43-4

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

2-(4-chloroanilino)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H11ClN4O/c13-8-3-5-9(6-4-8)16-11-10(12(18)17-14)2-1-7-15-11/h1-7H,14H2,(H,15,16)(H,17,18)

InChI Key

JITOTUHZRVFKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)NN

Origin of Product

United States

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